B600412 2

2"-O-beta-L-galactopyranosylorientin

Cat. No.: B600412
CAS No.: 861691-37-4
M. Wt: 610.521
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2”-O-beta-L-galactopyranosylorientin" is a flavonoid glycoside that has been found in T. chinensis and has anti-inflammatory activity . It is extracted from the flowers of Trollius ledebouri . It involves transporter mediated efflux in addition to passive diffusion and is the substrate of multidrug resistance protein 2 (MRP2) .


Molecular Structure Analysis

The molecular formula of “2”-O-beta-L-galactopyranosylorientin" is C27H30O16 . The average mass is 610.518 Da and the monoisotopic mass is 610.153381 Da .

Scientific Research Applications

  • Role in Cellular Absorption

    2”-O-β-L-galactopyranosylorientin, along with other flavonoids from Trollius chinensis flowers, exhibits limited transport through the Caco-2 cell monolayer. This study suggests that these flavonoids are absorbed in a passive diffusion manner, and their absorbability increases in the same order as their polarity (Liu et al., 2015).

  • Enzyme Activity and Assays

    A variety of studies have focused on enzymes such as beta-galactosidase and alpha-galactosidase, exploring their activity, purification, and characterization. These enzymes interact with galactopyranosides, and the research helps understand the underlying mechanisms of enzyme-substrate interactions. For example, beta-galactosidase from Thermomyces lanuginosus shows optimal activity at specific pH levels and is a glycoprotein as identified by ELISA technique (Fischer et al., 1995). Additionally, the identification of active site catalytic nucleophiles in alpha-galactosidase from Phanerochaete chrysosporium offers insights into the enzyme's mechanism of action (Hart et al., 2000).

  • Reporter Gene Applications

    Beta-galactosidase is widely used as a reporter gene in biological research. A study by Gong et al. (2009) developed a beta-gal activity assay method using a specific substrate, demonstrating its utility in various gene expression systems (Gong et al., 2009).

  • Molecular Probes for Detection

    Chromo-fluorogenic probes for detecting beta-galactosidase activity involve the use of galactopyranoside residues attached to signaling units. These probes can undergo hydrolysis by beta-galactosidase, releasing the signaling unit, which is useful in detecting deregulation in beta-Gal–related diseases (Lozano-Torres et al., 2021).

  • Gene Expression Measurement

    The use of the lacZ beta-galactosidase gene as a reporter for measuring T-cell antigen receptor-mediated activation in T cells highlights its application in studying cellular activation and gene expression (Karttunen & Shastri, 1991).

Mechanism of Action

“2”-O-beta-L-galactopyranosylorientin" involves transporter mediated efflux in addition to passive diffusion and is the substrate of multidrug resistance protein 2 (MRP2) . It has an anti-inflammatory effect .

Properties

IUPAC Name

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFHNKJGBCSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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